molecular formula C3H3F3O2 B1584507 Methyl trifluoroacetate CAS No. 431-47-0

Methyl trifluoroacetate

Cat. No.: B1584507
CAS No.: 431-47-0
M. Wt: 128.05 g/mol
InChI Key: VMVNZNXAVJHNDJ-UHFFFAOYSA-N
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Description

Methyl trifluoroacetate is an organic compound with the chemical formula C₃H₃F₃O₂ . It is a colorless liquid known for its use as a reagent in organic synthesis. The compound is also referred to as trifluoroacetic acid methyl ester or acetic acid, trifluoro-, methyl ester .

Safety and Hazards

MTFA is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of fire, dry chemical, or foam should be used for extinction .

Future Directions

MTFA has been used as a reagent in various chemical reactions, including trifluoroacetylation of amines and amino acids . It has also been used in the oxidation of methane to MTFA mediated by CuCl/KF/K2S2O8 in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) . Future research may explore other potential applications of MTFA in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

CF3COOH+CH3OHCF3COOCH3+H2OCF₃COOH + CH₃OH \rightarrow CF₃COOCH₃ + H₂O CF3​COOH+CH3​OH→CF3​COOCH3​+H2​O

Industrial Production Methods: Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and distillation units helps in the efficient separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl trifluoroacetate involves its role as a trifluoroacetylating agent. The trifluoromethyl group (CF₃) is highly electronegative, which makes the compound a strong electrophile. This property allows it to react with nucleophiles, leading to the formation of trifluoromethylated products. The molecular targets include amines, amino acids, and other nucleophilic species .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2,2,2-trifluoroacetate
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InChI

InChI=1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVNZNXAVJHNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3F3O2
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DSSTOX Substance ID

DTXSID2059988
Record name Methyl trifluoroacetate
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Molecular Weight

128.05 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl trifluoroacetate
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Vapor Pressure

538.0 [mmHg]
Record name Methyl trifluoroacetate
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CAS No.

431-47-0
Record name Methyl trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, methyl ester
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Record name Acetic acid, 2,2,2-trifluoro-, methyl ester
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Record name Methyl trifluoroacetate
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Record name Methyl trifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl trifluoroacetate?

A1: The molecular formula of this compound is C3H3F3O2, and its molecular weight is 142.03 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic techniques have been employed, including gas electron diffraction (GED) [], microwave spectroscopy (MW) [, ], infrared (IR) spectroscopy [, ], and Raman spectroscopy []. These techniques have provided insights into its molecular structure, vibrational frequencies, and rotational constants.

Q3: What is the preferred conformation of this compound in the gas phase?

A3: Both GED and MW studies, corroborated by quantum chemical calculations, have determined the preferred conformation of this compound in the gas phase to be anti, where the dihedral angle (CCOC) is 180°. [, ] This indicates that the CF3 group is oriented opposite to the CH3 group across the C(O)O bond.

Q4: Is this compound stable under the catalytic conditions used for methane oxidation?

A4: Yes, research has shown that this compound remains stable under the catalytic conditions employed for methane oxidation, preventing the formation of overoxidized products. []

Q5: Can this compound be synthesized directly from methane?

A5: Yes, various catalytic methods have been explored for the direct conversion of methane to this compound. These methods often utilize transition metal catalysts, like cobalt [, , , , ], copper [, , ], or palladium [], in the presence of oxidants like dioxygen [, , , , , ] or potassium persulfate. [, ]

Q6: What is the role of trifluoroacetic acid in the catalytic oxidation of methane to this compound?

A6: Trifluoroacetic acid (TFA) serves as both a solvent and a reactant in this transformation. It provides the trifluoroacetyl group for the esterification of methane and facilitates the catalytic activity of metal salts by increasing their solubility. [, , ]

Q7: Are there alternative methods for this compound synthesis besides direct methane oxidation?

A7: Yes, one method involves the reaction of aryl or heteroaryl Grignard reagents with this compound, offering a transition metal-free route to synthesize aryl and heteroaryl trifluoromethyl ketones. []

Q8: Have computational methods been used to study this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate various aspects of this compound, such as its molecular structure, conformational preferences, vibrational frequencies [, ], and reaction mechanisms. [, ]

Q9: How have computational studies contributed to understanding the mechanism of methane oxidation to this compound?

A9: DFT calculations have helped elucidate the role of specific intermediates and transition states in the catalytic cycle, providing insights into the reaction pathway and factors influencing selectivity. [, ]

Q10: What is known about the thermal stability of this compound?

A10: this compound exhibits higher thermal stability compared to fluorinated esters with β-hydrogens. [] Its decomposition occurs at significantly higher temperatures, primarily through a heterogeneous radical chain mechanism. [] This highlights the influence of molecular structure, specifically the absence of β-hydrogens, on its thermal stability.

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